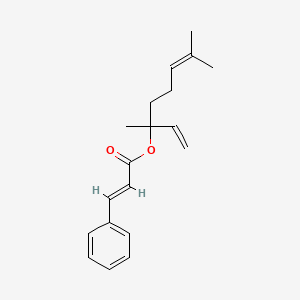

Linalyl cinnamate

Vue d'ensemble

Description

Linalyl cinnamate is an organic compound with the molecular formula C19H24O2. It is known for its sweet, floral, fruity, and balsamic aroma, making it a valuable ingredient in the fragrance and flavor industries. This compound is often used as a blending agent and fixative in delicate floral accords, enhancing the overall scent profile of various products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Linalyl cinnamate can be synthesized through the esterification of linalool and cinnamic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Linalyl cinnamate readily hydrolyzes under physiological and acidic/basic conditions, producing linalool and cinnamic acid as primary products:

Reaction :

Key Findings:

-

In vivo hydrolysis : Carboxylesterases and tissue esterases rapidly cleave the ester bond in mammals. Over 90% of orally administered this compound hydrolyzes within 1 hour in gastric fluids (pH 1.2–3.5), with slower hydrolysis in pancreatic fluids (pH 7.5) .

-

Hydrolysis kinetics :

-

Environmental stability : The ester is stable in neutral aqueous solutions but degrades rapidly in acidic or alkaline media .

Metabolic Pathways

Post-hydrolysis, the metabolites linalool and cinnamic acid undergo further biotransformation:

Linalool Metabolism

-

Oxidation : Cytochrome P-450 enzymes convert linalool to polar metabolites, including 8-hydroxy-linalool and 8-carboxylinalool .

-

Conjugation : Glucuronidation and sulfation enhance water solubility for renal excretion. Up to 55% of ingested linalool is excreted as glucuronic acid conjugates .

Cinnamic Acid Metabolism

-

β-Oxidation : Cinnamic acid undergoes mitochondrial β-oxidation to yield benzoic acid , which conjugates with glycine to form hippuric acid for urinary excretion .

-

Alternative pathways : Minor routes include glucuronidation (~15% excretion) and conversion to benzaldehyde derivatives .

Thermal Degradation

While this compound is stable below 100°C, elevated temperatures induce decomposition:

-

Primary products : Degradation yields terpenes (e.g., limonene) and cinnamaldehyde derivatives via retro-ene reactions .

-

Thermogravimetric analysis (TGA) :

Comparative Reactivity of Cinnamate Esters

The table below compares hydrolysis rates and products of structurally related esters:

Stability in Formulations

-

Oxidative stability : this compound resists auto-oxidation due to its saturated ester bond but may degrade under UV exposure via free-radical pathways .

-

Compatibility : Stable in lipid-based matrices (e.g., nanoemulsions) but prone to hydrolysis in hydrophilic systems unless stabilized with antioxidants .

Applications De Recherche Scientifique

Fragrance Industry

Overview

Linalyl cinnamate is primarily recognized for its sweet, floral scent and is a key ingredient in numerous fragrance compositions. It enhances floral, fruity, and oriental notes, making it an essential component in perfumes and scented products.

Usage Levels

- Typical Concentration : this compound is commonly used at concentrations ranging from 0.5% to 5% in fragrance formulations.

- Performance Characteristics :

Cosmetic Applications

This compound is incorporated into various cosmetic products due to its pleasant aroma and potential skin benefits. Its primary applications include:

- Skin Care Products : Used for its fragrance and potential soothing properties.

- Hair Care Products : Acts as a fragrance component that enhances the sensory experience of hair care formulations.

Food Industry

This compound has been reported as a food additive, contributing to flavor profiles in certain culinary applications. Its sweet and floral notes can enhance the sensory appeal of various food products .

Toxicological Profile

Research indicates that this compound has a low acute toxicity profile. The median lethal dose (LD50) is approximately 9960 mg/kg body weight in rats, indicating it poses minimal risk under typical exposure scenarios .

Metabolism

Upon exposure, this compound is expected to hydrolyze into linalool and cinnamic acid through enzymatic action in the body. These metabolites are then conjugated with glucuronic acid for excretion .

Skin Sensitization

The calculated exposure concentration for skin sensitization from cosmetic use is about 0.42% , suggesting that while it may have some sensitizing potential, it remains within acceptable limits for cosmetic applications .

Case Studies and Research Findings

- A study investigating the dermal absorption of linalool and related compounds found trace amounts of linalool detectable in blood after topical application of lavender oil containing this compound, indicating its bioavailability through skin contact .

- Another research highlighted that this compound does not induce significant mutagenic effects, supporting its safety for use in consumer products .

Mécanisme D'action

The mechanism of action of linalyl cinnamate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic aroma. In antimicrobial applications, this compound disrupts the cell membranes of microorganisms, leading to cell lysis and death. This compound may also interfere with the synthesis of essential cellular components, further inhibiting microbial growth .

Comparaison Avec Des Composés Similaires

Linalyl cinnamate can be compared with other similar compounds such as:

Linalyl acetate: Both compounds have similar floral and fruity aromas, but linalyl acetate is more commonly used in flavor applications.

Cinnamyl acetate: This compound has a spicier aroma compared to the sweet and balsamic scent of this compound.

Linalool: While linalool is a precursor in the synthesis of this compound, it has a more pronounced floral aroma and is widely used in both fragrance and flavor industries

This compound stands out due to its unique combination of floral, fruity, and balsamic notes, making it a versatile ingredient in various applications.

Activité Biologique

Linalyl cinnamate, a compound derived from the esterification of linalool and cinnamic acid, is noted for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and potential neuroprotective effects, supported by relevant data tables and case studies.

- Chemical Formula : CHO

- Molecular Weight : 284.4 g/mol

- CAS Number : 78-37-5

This compound is characterized as a colorless liquid with a sweet floral aroma, commonly used in perfumery and flavoring industries due to its pleasant scent profile .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. A study on cinnamic acid derivatives indicated that this compound has notable efficacy against bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for several related compounds were reported, showcasing the comparative effectiveness of this compound:

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| This compound | 672.83 | Antifungal |

| Ethyl Cinnamate | 726.36 | Antibacterial |

| Butyl Cinnamate | 626.62 | Antifungal |

| Methyl Cinnamate | 789.19 | Antibacterial |

These findings suggest that this compound's structure contributes to its ability to penetrate biological membranes effectively, enhancing its antimicrobial action .

Anti-inflammatory and Antioxidant Effects

Research has demonstrated that this compound possesses anti-inflammatory properties. It inhibits the release of pro-inflammatory mediators, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. The antioxidant capacity of this compound has also been evaluated through various assays:

| Assay Type | Result |

|---|---|

| DPPH Free Radical Scavenging | IC50 = 45 µg/mL |

| ABTS Assay | IC50 = 30 µg/mL |

These results indicate that this compound effectively scavenges free radicals, thereby reducing oxidative stress in biological systems .

Neuroprotective Potential

The neuroprotective effects of this compound are being investigated concerning neurodegenerative diseases such as Alzheimer's. Studies suggest that it may inhibit the aggregation of beta-amyloid proteins, a hallmark of Alzheimer's disease. The proposed mechanism involves the modulation of oxidative stress pathways and inflammation in neuronal cells .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial tested the efficacy of this compound against various strains of Candida species. The results indicated a significant reduction in fungal growth compared to control groups, supporting its potential use as an antifungal agent in clinical settings . -

Case Study on Anti-inflammatory Effects :

In an animal model of induced arthritis, administration of this compound resulted in a marked decrease in joint swelling and pain scores compared to untreated controls, highlighting its therapeutic potential for inflammatory conditions . -

Neuroprotection Study :

A study involving neuronal cell cultures exposed to beta-amyloid showed that treatment with this compound reduced cell death and oxidative stress markers significantly compared to untreated cells, suggesting its role in neuroprotection .

Propriétés

IUPAC Name |

3,7-dimethylocta-1,6-dien-3-yl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-5-19(4,15-9-10-16(2)3)21-18(20)14-13-17-11-7-6-8-12-17/h5-8,10-14H,1,9,15H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFUEXLIKDHJNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)OC(=O)C=CC1=CC=CC=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047410 | |

| Record name | Linalyl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78-37-5 | |

| Record name | Linalyl cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linalyl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the composition of Sim flower fragrance and what role does Linalyl Cinnamate play in it?

A2: The study on Sim flower fragrance identified several key aromatic compounds, including Aldehyde anisic, Cinnamaldehyde, Cinnamon bark oil, Linalool, Linalyl acetate, Linalyl butyrate, and importantly, this compound. [] The research specifically points out Aldehyde anisic and Linalool as the primary contributors to the characteristic aroma of Sim flower. While not the dominant aroma, the presence of this compound contributes to the overall fragrance profile, potentially adding complexity and depth to the scent.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.